

Xanthine oxidoreductase-IN-4 basic properties and characteristics

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Compound of Interest

Compound Name: Xanthine oxidoreductase-IN-4

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Xanthine Oxidoreductase-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthine oxidoreductase (XOR) is a crucial enzyme in purine metabolism, catalyzing the final two steps that lead to the production of uric acid. Dysregulation of XOR activity is implicated in hyperuricemia and related conditions such as gout. **Xanthine oxidoreductase-IN-4** is a potent and orally active inhibitor of XOR, demonstrating significant potential for the therapeutic management of hyperuricemia. This document provides a comprehensive overview of the basic properties, characteristics, and experimental data related to **Xanthine oxidoreductase-IN-4**.

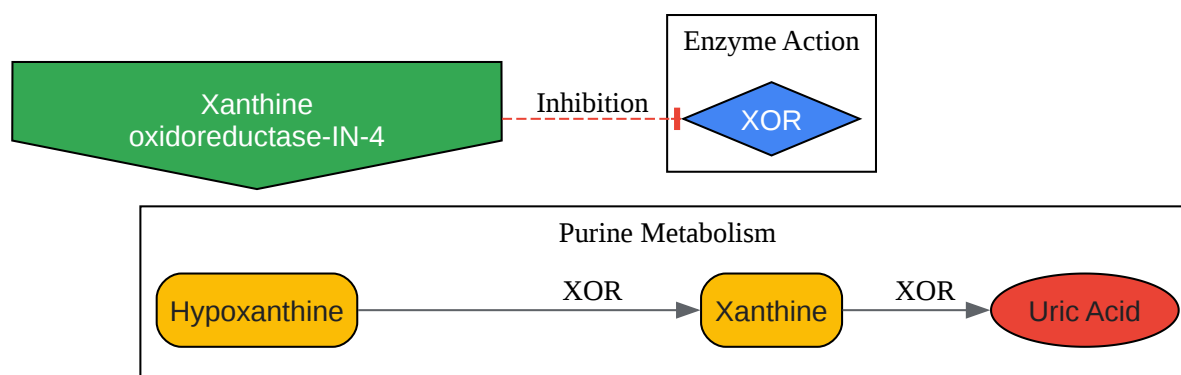
Core Properties and Characteristics

Xanthine oxidoreductase-IN-4 is a novel small molecule inhibitor of xanthine oxidoreductase. Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₅ N ₅ O ₂	[1]
Molecular Weight	309.32 g/mol	[1]
Inhibitory Potency (IC ₅₀)	29.3 nM	[1]
Activity	Orally active	[1]
Therapeutic Potential	Hyperuricemia	[1]

Mechanism of Action

Xanthine oxidoreductase exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). Both forms catalyze the oxidation of hypoxanthine to xanthine and then to uric acid. The XO form preferentially uses molecular oxygen as an electron acceptor, leading to the production of reactive oxygen species (ROS) such as superoxide and hydrogen peroxide. **Xanthine oxidoreductase-IN-4** acts as a competitive inhibitor at the molybdenum active site of the enzyme, thereby blocking the substrate binding and subsequent uric acid formation.



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Figure 1: Mechanism of Action of **Xanthine oxidoreductase-IN-4**.

Experimental Data

In Vitro XOR Inhibition Assay

The inhibitory activity of **Xanthine oxidoreductase-IN-4** against XOR was determined using a well-established in vitro assay.

Experimental Protocol:

- **Enzyme and Substrate Preparation:** Bovine milk xanthine oxidase is a commonly used source for this assay. A solution of the enzyme is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5). Xanthine is used as the substrate, also dissolved in the buffer.
- **Assay Procedure:** The reaction is initiated by adding xanthine to a solution containing the enzyme and varying concentrations of **Xanthine oxidoreductase-IN-4**.
- **Detection:** The rate of uric acid formation is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.
- **IC₅₀ Determination:** The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Results:

Compound	IC ₅₀ (nM)
Xanthine oxidoreductase-IN-4	29.3 ± 0.88

In Vivo Hypouricemic Effect

The efficacy of **Xanthine oxidoreductase-IN-4** in lowering serum uric acid levels was evaluated in a mouse model of acute hyperuricemia.[\[1\]](#)

Experimental Protocol:

- **Animal Model:** An acute hyperuricemia model in mice was induced by the intraperitoneal administration of potassium oxonate and hypoxanthine. Potassium oxonate is a uricase inhibitor, which prevents the breakdown of uric acid in rodents.

- **Drug Administration:** **Xanthine oxidoreductase-IN-4** was administered orally to the mice at a dose of 5 mg/kg. A control group received the vehicle, and a positive control group may have received a known XOR inhibitor like allopurinol.
- **Sample Collection:** Blood samples were collected at various time points after drug administration (e.g., 4 hours).
- **Uric Acid Measurement:** Serum uric acid levels were determined using a commercial uric acid assay kit.
- **Statistical Analysis:** The data were analyzed using appropriate statistical methods to determine the significance of the observed effects.

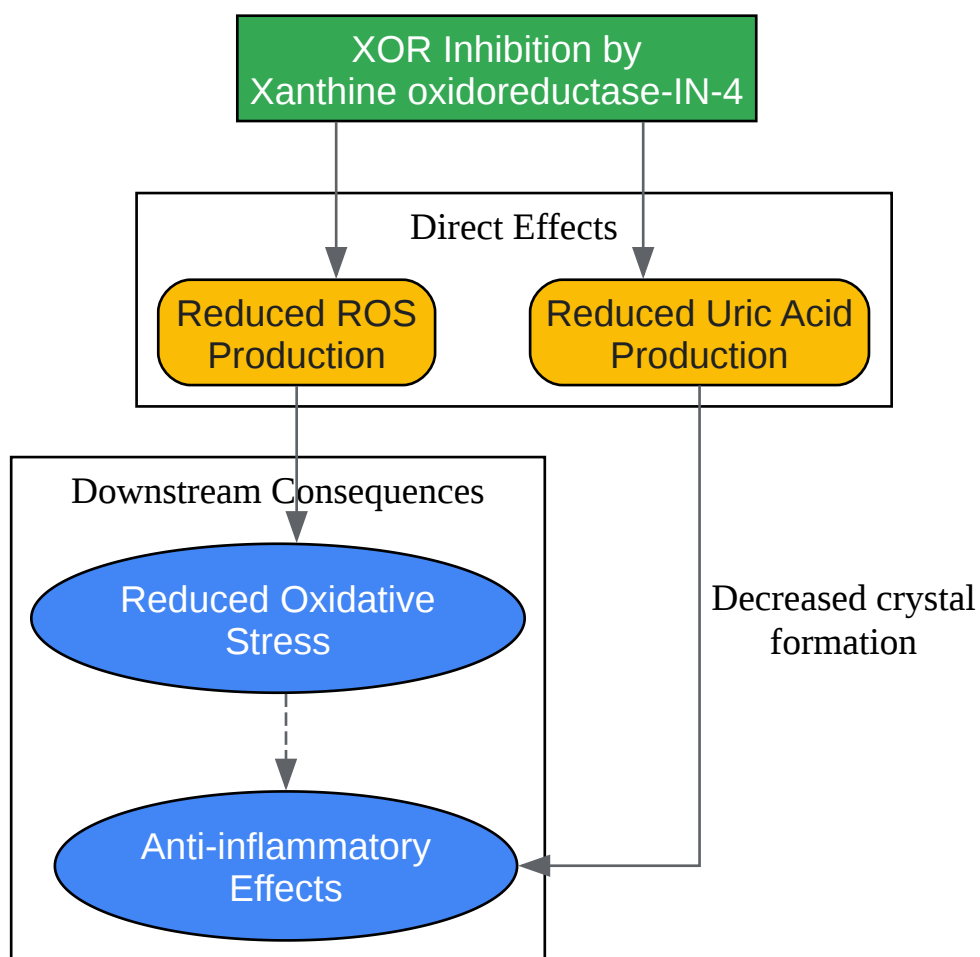
Results:

Xanthine oxidoreductase-IN-4 demonstrated a significant hypouricemic effect in the mouse model.^[1] At 4 hours post-administration, a notable reduction in serum uric acid levels was observed compared to the hyperuricemic control group.

Treatment Group	Dose (mg/kg)	Serum Uric Acid Reduction
Xanthine oxidoreductase-IN-4	5	Significant reduction from 4 h after administration

Signaling Pathways and Downstream Effects

The inhibition of XOR by **Xanthine oxidoreductase-IN-4** has several downstream consequences beyond the reduction of uric acid. By decreasing the production of reactive oxygen species (ROS), which are byproducts of the XOR-catalyzed reaction, this inhibitor can modulate signaling pathways involved in inflammation and oxidative stress.

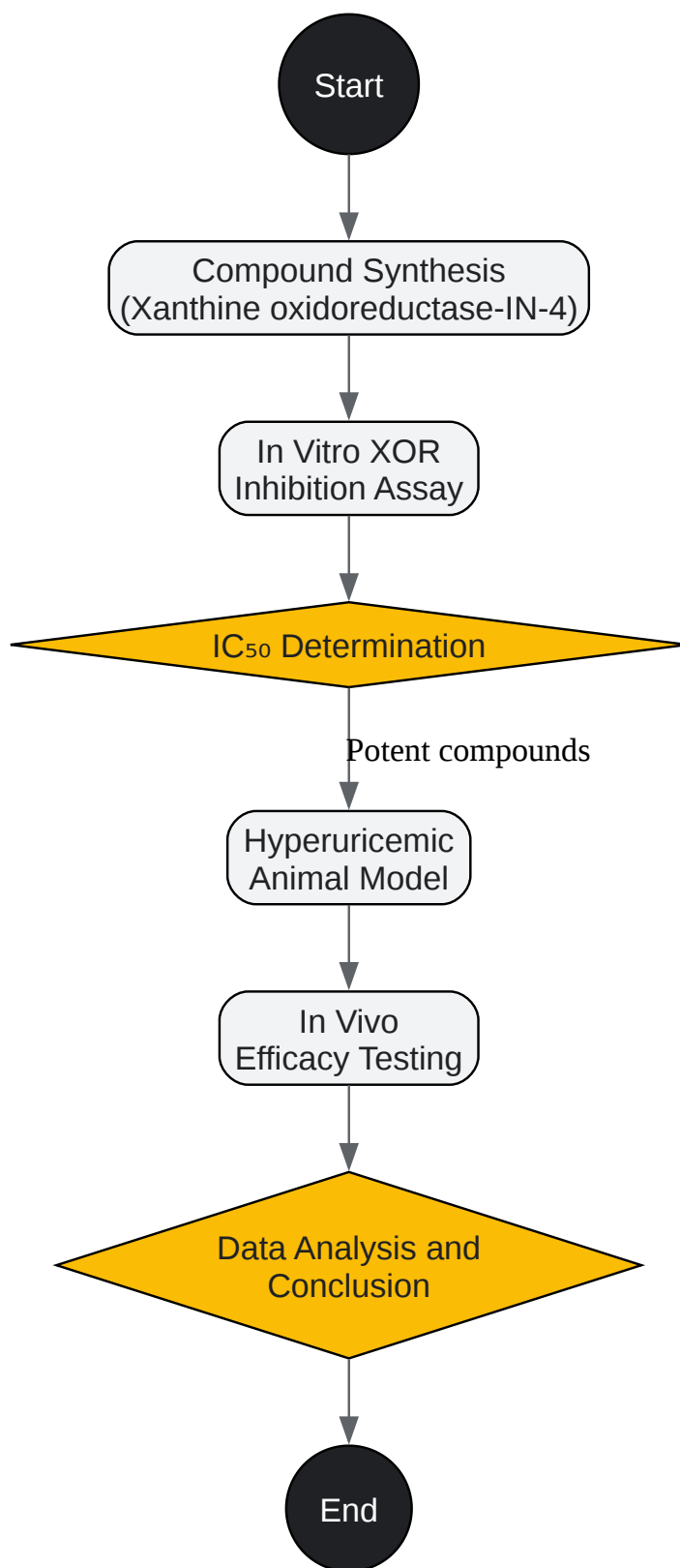


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Figure 2: Downstream effects of XOR inhibition.

Experimental Workflow Visualization

The general workflow for the preclinical evaluation of a novel XOR inhibitor like **Xanthine oxidoreductase-IN-4** is a multi-step process.



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References

- 1. medchemexpress.com [medchemexpress.com]
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